Summary of the Application: “1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride” and “2,3-dimethylimidazole-4-sulfonyl Chloride” have been used in the simultaneous measurement of free and conjugated estrogens in surface water .
Methods of Application: The compounds were used in a derivatization-based methodology to detect estrogen in free and conjugated forms, including some isomers, using liquid chromatography tandem mass spectrometry (LC-MS n ). The derivatization reaction with these compounds allowed a significant increase of mass spectrometric signal of analytes and also provided distinctive fragmentation for their confirmation even in complicated matrix .
Results or Outcomes: The methodology achieved satisfactory recovery (>75%) for the majority of analytes following optimisation of solid phase extraction (SPE) factors. The linearity was validated over a wide concentration with the correlation coefficient around 0.995 .
Summary of the Application: “1,2-Dimethylimidazole-4-sulfonyl chloride” has been used as a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry .
Methods of Application: A facile derivatization procedure employing this compound results in dimethylimidazolesulfonyl (DMIS) derivatives that are stable in aqueous solution. These DMIS derivatives produced intense [M+H] (+) ions in positive-ion LC-ESI-MS .
Results or Outcomes: The DMIS derivatives of the selected phenolic compounds showed excellent chromatographic properties. An analytical method was developed and validated for determination in human urine of 1-hydroxypyrene, a widely used biomarker for the assessment of human exposure to PAHs .
Summary of the Application: These compounds have been used in the analysis of the anaesthetic agent propofol in biological samples .
Methods of Application: The analysis of propofol is a challenge due to its weak fragmentation and poor ionization efficacy, resulting in weak signal intensities. The use of these compounds in derivatization can improve the signal intensities for propofol .
Results or Outcomes: The application of these compounds in the analysis of propofol has improved the detection and quantification of this anaesthetic agent in biological samples .
Summary of the Application: “1,2-Dimethylimidazole-4-sulfonyl chloride” has been used in the synthesis of various compounds .
Methods of Application: This compound has been used in the synthesis of 1,2-dimethyl-3-n-butylimidazoliumchloride and 1,2-dimethyl-3-n-propylimidazolium chloride. It has also been used in the synthesis of 1-(2-methoxyethyl)-2,3-dimethylimidazolium chloride and hexafluorophosphate salts .
Results or Outcomes: The use of “1,2-Dimethylimidazole-4-sulfonyl chloride” in the synthesis of these compounds has resulted in successful formation of the desired products .
1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride is a chemical compound with the molecular formula C₅H₇ClN₂O₂S and a molecular weight of approximately 194.64 g/mol. It is characterized by its imidazole ring structure, which is a five-membered ring containing two nitrogen atoms. The compound is known for its sulphonyl chloride functional group, making it a versatile reagent in organic synthesis. It appears as a colorless to pale yellow liquid with a boiling point of 44-47 °C and is classified as corrosive and an irritant .
These reactions highlight its utility in synthesizing pharmaceuticals and agrochemicals.
Several methods exist for synthesizing 1,2-dimethyl-1H-imidazole-5-sulphonyl chloride:
These methods are crucial for producing the compound in laboratory settings for research and industrial applications .
1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride finds applications in various fields:
The versatility of this compound makes it valuable in both academic research and industrial applications .
Several compounds share structural similarities with 1,2-dimethyl-1H-imidazole-5-sulphonyl chloride. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-Methylimidazole | Contains one methyl group | Less reactive than 1,2-dimethyl variant |
2-Methylimidazole | Contains one methyl group | Different position of methyl group |
4-Methylimidazole | Contains one methyl group | Lacks sulphonyl chloride functionality |
1,2-Dimethylimidazole | Similar imidazole structure | Does not contain a sulphonyl chloride |
5-Sulfamoyl-1H-imidazole | Contains a sulfonamide group | Exhibits different biological properties |
The presence of two methyl groups and a sulphonyl chloride functional group distinguishes 1,2-dimethyl-1H-imidazole-5-sulphonyl chloride from other related compounds, enhancing its reactivity and potential applications .
Corrosive;Irritant